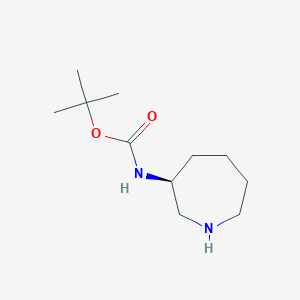
(S)-tert-Butyl azepan-3-ylcarbamate
Vue d'ensemble
Description
(S)-tert-Butyl azepan-3-ylcarbamate, also known as TBAC, is an organocarbamate compound that has been gaining attention in recent years due to its potential applications in synthetic and medicinal chemistry. TBAC has been studied for its ability to act as a chiral catalyst, as a ligand for transition-metal complexes, and as a reagent for the synthesis of various organic compounds and pharmaceuticals. TBAC has also been found to have a range of biochemical and physiological effects, making it a promising compound for further research.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
(S)-tert-Butyl azepan-3-ylcarbamate serves as a versatile intermediate in organic synthesis. For instance, its use in the practical synthesis of chiral ligands and peptide nucleic acids (PNAs) backbones through aziridine opening and optical resolution techniques showcases its utility in producing optically active compounds in significant quantities without chromatography (Xu & Appella, 2006). Furthermore, its application in the Curtius rearrangement, allowing for the formation of tert-butyl carbamate in high yields at low temperatures, highlights its role in accessing protected amino acids and facilitating the synthesis of Boc-protected amines (Lebel & Leogane, 2005).
Material Science and Polymer Research
In material science, the bistable electroactive polymer applications, like thermoplastic poly(tert-butyl acrylate) (PTBA), which can be actuated to various largely strained, rigid shapes, demonstrate the compound's potential in developing new materials for technologies such as refreshable Braille displays and active tactile displays (Yu et al., 2009).
Electrochemical Applications
(S)-tert-Butyl azepan-3-ylcarbamate also finds relevance in electrochemistry, particularly in the development of green electrolytes for high-voltage supercapacitors. Azepanium-based ionic liquids, derived from similar structural motifs, show promising results as electrolyte components for electrochemical double-layer capacitors (EDLCs), achieving operative voltages up to 3.5 V without significant electrolyte degradation, thus contributing to the advancement of energy storage technologies (Pohlmann et al., 2015).
Advanced Synthesis Techniques
The compound's role extends to advanced synthesis techniques, where its derivatives facilitate the synthesis of secondary amines via consecutive N-alkylations, highlighting a novel approach to synthesizing orthogonally protected spermidine derivatives suitable for further selective modifications (Grehn & Ragnarsson, 2002).
Structural Analysis and Characterization
Lastly, (S)-tert-Butyl azepan-3-ylcarbamate's structural characterization plays a crucial role in understanding its chemical behavior and properties. Techniques such as 2D heteronuclear NMR experiments have been applied to characterize its structure, providing insights into its potential applications in medicinal chemistry and synthesis (Aouine et al., 2016).
Propriétés
IUPAC Name |
tert-butyl N-[(3S)-azepan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-7-12-8-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEPWAXJSWYEDV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445382 | |
| Record name | (S)-tert-Butyl azepan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl azepan-3-ylcarbamate | |
CAS RN |
213990-48-8 | |
| Record name | (S)-tert-Butyl azepan-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-N-Boc-aminoazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



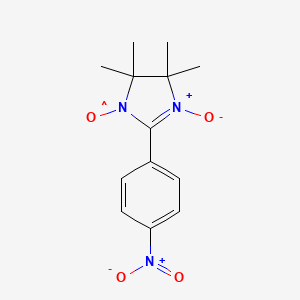
![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)
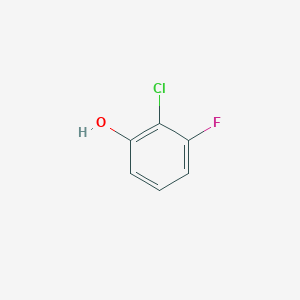
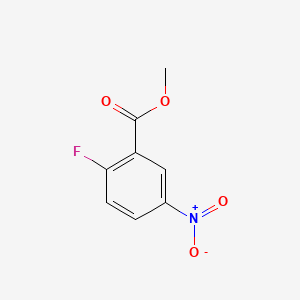
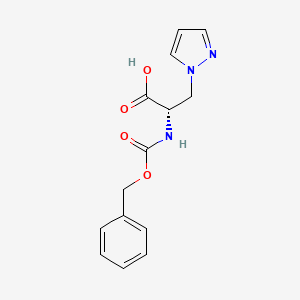
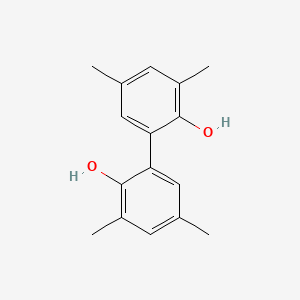
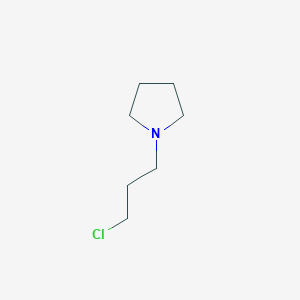
![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)
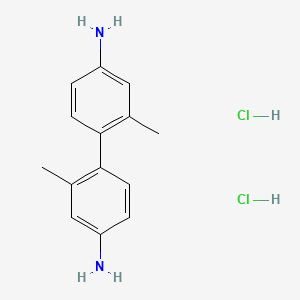
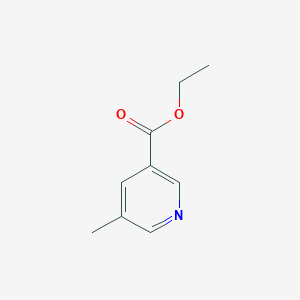
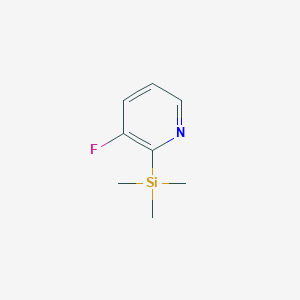
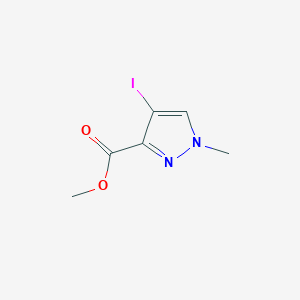
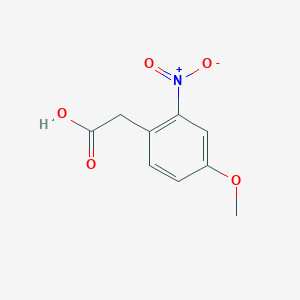
![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)